(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate

説明

Chemical Identity and Nomenclature

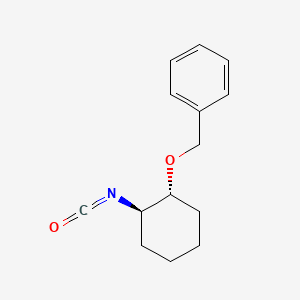

This compound represents a sophisticated example of chiral isocyanate chemistry, possessing the molecular formula C14H17NO2 and exhibiting specific stereochemical properties that distinguish it from other isocyanate derivatives. The compound's systematic name, [(1R,2R)-2-isocyanatocyclohexyl]oxymethylbenzene, reflects its complex structural organization encompassing three distinct chemical domains: the cyclohexyl ring system, the benzyl ether linkage, and the reactive isocyanate functional group. The stereochemical designation (1R,2R) indicates the absolute configuration at the two chiral centers present in the cyclohexyl ring, while the (-) notation refers to the compound's levorotatory optical activity. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for describing chiral molecules and ensures unambiguous identification of the specific stereoisomer.

The structural representation through Simplified Molecular Input Line Entry System notation as C1CCC@HOCC2=CC=CC=C2 provides a precise description of the molecular connectivity and stereochemistry. The International Chemical Identifier string InChI=1S/C14H17NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m1/s1 further confirms the stereochemical arrangement and molecular structure. The compound has been assigned Chemical Abstracts Service registry number 745784-13-8, facilitating its identification in chemical databases and literature. This comprehensive nomenclature system ensures that researchers can accurately identify and work with this specific stereoisomer among the multiple possible isomeric forms of benzyloxycyclohexyl isocyanate.

The molecular architecture of this compound exhibits several noteworthy structural features that contribute to its chemical behavior and potential applications. The cyclohexyl ring adopts a chair conformation that positions the isocyanate and benzyloxy substituents in specific spatial orientations dictated by the (1R,2R) stereochemistry. This conformational preference influences both the compound's reactivity patterns and its interactions with other chiral molecules. The benzyl ether functionality introduces aromatic character to the molecule while providing a bulky substituent that may influence reaction selectivity and molecular recognition processes. The isocyanate group, characterized by the N=C=O functional group, maintains its typical linear geometry and electrophilic character, making it available for various chemical transformations including nucleophilic addition reactions.

Historical Context in Isocyanate Chemistry

The development of this compound must be understood within the broader historical context of isocyanate chemistry, which began with the pioneering work of Charles Adolphe Wurtz in 1848. Wurtz achieved the first synthesis of isocyanates by alkylating calcium cyanate with organic sulfuric acid esters, establishing the foundation for this important class of compounds. This initial discovery was followed by Hentschel's work in 1884, which described isocyanate synthesis through amine phosgenation, a method that would eventually become the primary industrial route to isocyanate production. However, isocyanates remained primarily scientific curiosities until Otto Bayer's groundbreaking discovery in 1937 of diisocyanate synthesis and polyaddition processes, which revolutionized the field and led to the development of polyurethane chemistry.

The evolution of isocyanate chemistry from these early discoveries to the sophisticated chiral derivatives exemplified by this compound reflects significant advances in synthetic methodology and stereochemical control. The traditional approach to isocyanate synthesis involves the phosgenation of primary amines, represented by the general reaction RNH2 + COCl2 → RNCO + 2 HCl. This reaction proceeds through the intermediacy of carbamoyl chloride species and requires careful handling due to the hazardous nature of phosgene. While this methodology remains industrially important, the synthesis of complex chiral isocyanates like this compound likely involves more sophisticated approaches that ensure stereochemical integrity throughout the synthetic sequence.

Alternative synthetic methodologies have emerged to address the limitations and hazards associated with phosgene-based processes. These include the addition of isocyanic acid to alkenes, displacement reactions involving alkyl halides and alkali metal cyanates, and reductive carbonylation of nitro- and nitrosoarenes using palladium catalysts. Rearrangement reactions involving nitrenes, such as the Schmidt reaction, also provide access to isocyanate functionality. More recent developments have explored the oxidation of isonitriles to isocyanates and the use of di-tert-butyl dicarbonate with dimethylaminopyridine as alternatives to traditional phosgene chemistry. These methodological advances have enabled the preparation of complex chiral isocyanates with high stereochemical purity, facilitating the development of compounds like this compound.

The industrial significance of isocyanate chemistry has grown substantially since Bayer's initial discoveries, with global phosgene consumption indicating that approximately seventy-five to eighty percent is used for isocyanate production, eighteen percent for polycarbonates, and five percent for other fine chemicals. This industrial scale reflects the importance of isocyanates in polymer chemistry, particularly in polyurethane production where compounds like toluene diisocyanate and diphenylmethane diisocyanate serve as key monomers. The development of chiral isocyanates represents a more specialized application area focused on asymmetric synthesis and pharmaceutical applications where stereochemical control is paramount.

Significance of Chirality in Cyclohexyl Isocyanate Derivatives

The chirality present in this compound represents a critical aspect of its chemical identity and potential applications, particularly in the context of stereochemical complexity and molecular recognition. Chirality in cyclohexyl systems arises from the three-dimensional arrangement of substituents on the six-membered ring, which can adopt various conformations but typically favors chair conformations to minimize steric strain. The (1R,2R) configuration specifically describes the absolute stereochemistry at the carbon atoms bearing the isocyanate and benzyloxy substituents, respectively, creating a molecule that exists as a single enantiomer with defined optical activity. This stereochemical definition is essential because the compound's biological activity, reactivity patterns, and physical properties may differ significantly from those of its enantiomeric counterpart.

The conformational behavior of cyclohexyl derivatives plays a crucial role in determining their chemical properties and biological activities. Unlike simpler chiral molecules, cyclohexyl systems must maintain their ring structure while accommodating substituents in spatially defined orientations. The chair conformation typically adopted by cyclohexane rings creates distinct axial and equatorial positions for substituents, with the preference for equatorial positioning generally minimizing steric interactions. In this compound, the stereochemical arrangement likely positions the bulky benzyloxy group in an equatorial orientation to minimize unfavorable interactions, while the isocyanate group adopts the configuration that maintains the designated (1R,2R) stereochemistry. This conformational preference influences both the compound's reactivity and its interactions with other molecules.

The optical activity indicated by the (-) designation reflects the compound's ability to rotate plane-polarized light in a levorotatory direction, a property directly related to its chiral structure. This optical rotation provides experimental confirmation of the compound's enantiomeric purity and can serve as a quality control parameter during synthesis and purification. The measurement of optical rotation also enables comparison with related compounds and provides insight into structure-activity relationships within the series of chiral cyclohexyl isocyanates. The specific rotation value serves as a characteristic physical property that, combined with other analytical data, confirms the compound's identity and stereochemical integrity.

The practical significance of chirality in cyclohexyl isocyanate derivatives extends to their potential applications in asymmetric synthesis and pharmaceutical development. Chiral isocyanates can serve as valuable building blocks for the construction of enantiomerically pure compounds, particularly in reactions where the isocyanate group participates in carbon-nitrogen bond formation. The stereochemical information present in this compound can be transferred to reaction products, enabling the synthesis of complex molecules with defined stereochemistry. This capability is particularly valuable in pharmaceutical applications where the biological activity of drug molecules often depends critically on their stereochemical arrangement.

| Property | Specification | Analytical Method |

|---|---|---|

| Molecular Formula | C14H17NO2 | Mass Spectrometry |

| Molecular Weight | 231.29 g/mol | Calculated |

| Optical Activity | (-) Levorotatory | Polarimetry |

| Stereochemistry | (1R,2R) | X-ray Crystallography |

| Chemical Abstracts Service Number | 745784-13-8 | Database Assignment |

The development of analytical methods for characterizing chiral cyclohexyl isocyanates has progressed significantly with advances in spectroscopic and chromatographic techniques. Nuclear magnetic resonance spectroscopy provides detailed information about molecular structure and can distinguish between different stereoisomers through chemical shift differences and coupling pattern variations. High-performance liquid chromatography using chiral stationary phases enables the separation and quantification of enantiomers, while mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the isocyanate functional group. These analytical capabilities are essential for confirming the identity and purity of compounds like this compound and for monitoring their stability and reactivity under various conditions.

特性

IUPAC Name |

[(1R,2R)-2-isocyanatocyclohexyl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVZRVVQFLEXHN-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N=C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N=C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474514 | |

| Record name | ST50408270 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-13-8 | |

| Record name | ST50408270 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation Methods of (1R,2R)-(-)-2-Benzyloxycyclohexyl Isocyanate

General Synthetic Strategy

The synthesis typically proceeds through:

- Preparation of the corresponding cyclohexanol derivative bearing the benzyloxy substituent in the (1R,2R) configuration.

- Conversion of the hydroxyl group into an isocyanate group via suitable reagents and reaction conditions that maintain stereochemical integrity.

This approach requires meticulous control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, to achieve high yield and enantiomeric purity.

Stepwise Synthesis Details

Step 1: Synthesis of (1R,2R)-2-Benzyloxycyclohexanol

- Starting from cyclohexanone derivatives, selective benzyloxy substitution is introduced at the 2-position.

- The stereochemistry is controlled by chiral catalysts or chiral auxiliaries to ensure the (1R,2R) configuration.

- Purification is achieved by chromatographic techniques or crystallization to isolate the desired stereoisomer.

Step 2: Conversion to Isocyanate

- The primary alcohol group is transformed into an isocyanate using reagents such as phosgene derivatives, triphosgene, or other isocyanate-generating reagents.

- Reaction conditions are optimized to avoid racemization or side reactions.

- Moisture exclusion is critical due to the moisture sensitivity of isocyanates.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous dichloromethane, toluene | Non-protic, dry solvents preferred |

| Temperature | 0°C to room temperature | Controlled to prevent decomposition |

| Reagents | Triphosgene or phosgene equivalents | Stoichiometric amounts to ensure complete conversion |

| Reaction Time | 1–4 hours | Monitored by TLC or NMR for completion |

| Atmosphere | Inert gas (N2 or Ar) | To prevent moisture and oxidation |

| Purification | Column chromatography or recrystallization | To isolate pure isocyanate stereoisomer |

Representative Synthesis Example

A typical synthesis reported involves:

- Preparation of (1R,2R)-2-benzyloxycyclohexanol by nucleophilic substitution on a cyclohexanone precursor with benzyl alcohol under chiral induction.

- Treatment of the purified alcohol with triphosgene in anhydrous dichloromethane at 0°C under nitrogen atmosphere.

- Stirring the reaction mixture for 2 hours, followed by gradual warming to room temperature.

- Workup involving aqueous quenching, extraction, drying, and purification by silica gel chromatography.

- Final product obtained as a moisture-sensitive, pure this compound with 97% purity.

Analytical Data and Research Findings

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO2 |

| Molecular Weight | 231.3 g/mol |

| Melting Point | 35–37°C |

| Boiling Point (predicted) | ~330.6°C |

| Density | ~1.10 g/cm³ |

| Purity | 97% (commercial samples) |

| Sensitivity | Moisture sensitive |

Stereochemical Considerations

- The (1R,2R) configuration is critical for the compound’s reactivity and biological interactions.

- Enantiomeric purity is maintained by using chiral catalysts and controlled reaction conditions.

- The stereochemistry influences the compound's interaction with nucleophiles and potential biological targets, making it valuable for drug design.

Comparative Analysis with Related Isocyanates

| Compound Name | Structural Features | Reactivity and Application Notes |

|---|---|---|

| Cyclohexyl isocyanate | Simple cyclohexane ring | Less steric hindrance, more reactive |

| Benzyl isocyanate | Benzyl group, no cyclohexane ring | More reactive due to less steric hindrance |

| (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate | Enantiomer of target compound | Different reactivity and biological profile |

| 4-Isocyano-1-methylcyclohexane | Different substitution pattern | Varied applications based on substitution |

The unique stereochemistry and benzyloxy substitution of this compound confer distinct chemical and biological properties compared to these analogues.

化学反応の分析

Types of Reactions

(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Catalysts: Catalysts such as tertiary amines or organometallic compounds may be used to enhance reaction rates.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

科学的研究の応用

Chemical Synthesis

1. Precursor in Organic Synthesis

- (1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate serves as a versatile building block in organic synthesis. It can be utilized to synthesize various derivatives that are crucial in the production of pharmaceuticals and agrochemicals. The presence of the isocyanate functional group allows for further reactions such as nucleophilic addition and cycloaddition, making it valuable in creating complex organic molecules .

2. Production of Polyurethanes

- As with many isocyanates, this compound can be used to produce polyurethane materials. Polyurethanes are widely employed in coatings, adhesives, and elastomers due to their durability and flexibility. The specific structure of this compound may impart unique properties to the resulting polyurethane products, enhancing their performance in various applications .

Material Science

1. Coatings and Sealants

- The compound's reactivity makes it suitable for formulating high-performance coatings and sealants. These materials benefit from the excellent adhesion properties and chemical resistance provided by isocyanates. Applications include automotive coatings, industrial finishes, and protective coatings for construction materials .

2. Foam Production

- In the production of rigid and flexible foams, this compound can be utilized as a blowing agent or cross-linking agent. Its application in foam technology allows for the creation of lightweight materials with good thermal insulation properties, which are essential in construction and automotive industries .

Biological Research

1. Study of Isocyanate Effects on Health

- Research has shown that exposure to isocyanates can lead to significant health risks, including respiratory issues and skin sensitization. Studies involving this compound help elucidate the mechanisms behind these effects and contribute to occupational safety guidelines . Understanding its biological interactions can aid in developing safer products and handling procedures.

2. Potential Therapeutic Applications

- The unique structural features of this compound may also present opportunities for therapeutic applications. Its ability to interact with biological macromolecules opens avenues for drug development, particularly in targeting specific pathways involved in diseases related to inflammation or cancer .

Case Studies

作用機序

The mechanism of action of (1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate involves the reactivity of the isocyanate group. This functional group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

類似化合物との比較

Enantiomeric Pair: (1R,2R)-(-) vs. (1S,2S)-(+) Isocyanates

The enantiomer (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate (CAS: 361392-21-4) shares identical molecular formula and weight but exhibits opposite optical activity. While the (1R,2R)-(-)-form is levorotatory, the (1S,2S)-(+)-form is dextrorotatory. Both are available at 97% purity , though their amine precursors differ slightly in enantiomeric excess (ee): 98+% for (1R,2R)-amine vs. 99+% for (1S,2S)-amine . This disparity may arise during synthesis, where stereochemical integrity is influenced by precursor ee and reaction conditions.

Functional Group Variation: Isocyanate vs. Isothiocyanate

Replacing the isocyanate (-NCO) group with an isothiocyanate (-NCS) yields (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate (CAS: 745783-98-6). The molecular formula becomes C₁₄H₁₇NSO (MW: 247.3 g/mol). Isothiocyanates exhibit higher reactivity toward thiols and amines, forming thioureas or thio-carbamates. This property makes them valuable in bio-conjugation and medicinal chemistry, though they are less thermally stable than isocyanates .

Ring Size Variation: Cyclohexyl vs. Cyclopentyl

The cyclopentyl analog, (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate (CAS: 737001-14-8), features a five-membered ring (molecular formula: C₁₃H₁₅NO₂, MW: 217.3 g/mol). Cyclohexyl derivatives generally offer superior steric control in stereoselective reactions due to their chair conformation .

Substituent Variation: Benzyloxy vs. Alkyl

Compounds like (1-isocyanatoethyl)cyclohexane (CAS: 42065-81-6) replace the benzyloxy group with an ethyl chain. The molecular formula is C₉H₁₅NO (MW: 153.2 g/mol). The absence of an aromatic group reduces steric hindrance and lipophilicity, favoring faster reaction kinetics but limiting chiral discrimination in asymmetric synthesis .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Purity | Key Feature |

|---|---|---|---|---|---|

| (1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate | 745784-13-8 | C₁₄H₁₇NO₂ | 231.3 | 97% | Chiral, benzyloxy substituent |

| (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate | 361392-21-4 | C₁₄H₁₇NO₂ | 231.3 | 97% | Enantiomeric pair |

| (1R,2R)-(-)-2-Benzyloxycyclohexyl isothiocyanate | 745783-98-6 | C₁₄H₁₇NSO | 247.3 | 97% | Thiocyanate functional group |

| (1R,2R)-(-)-2-Benzyloxycyclopentyl isocyanate | 737001-14-8 | C₁₃H₁₅NO₂ | 217.3 | 97% | Five-membered ring |

| (1-Isocyanatoethyl)cyclohexane | 42065-81-6 | C₉H₁₅NO | 153.2 | N/A | Alkyl substituent |

生物活性

(1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate is a compound that has garnered attention due to its potential biological activities, particularly in the context of isocyanate-related health effects. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H17NO2

- Molecular Weight : 231.295 g/mol

- CAS Number : 745784-13-8

- Melting Point : 35°C to 37°C

- InChI Key : HWVZRVVQFLEXHN-ZIAGYGMSSA-N

- SMILES : C1CCC(C(C1)N=C=O)OCC2=CC=CC=C2

Mechanisms of Biological Activity

Isocyanates, including this compound, are known to interact with biological macromolecules, leading to various health effects. The primary mechanisms include:

- Protein Modification : Isocyanates can react with amino acids in proteins, forming hapten-protein complexes that may elicit immune responses. This modification can lead to sensitization and allergic reactions, particularly in occupational settings .

- Respiratory Effects : Exposure to isocyanates has been linked with respiratory conditions such as asthma. The sensitization process typically occurs after repeated exposure over time, resulting in asthmatic responses even at low concentrations .

Case Studies and Research Findings

Several studies have documented the biological effects of isocyanates, including this compound:

- Sensitization and Asthma Development :

- Biological Monitoring :

- Toxicological Studies :

Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Protein Modification | Forms hapten-protein complexes leading to immune responses |

| Respiratory Effects | Linked to asthma development through sensitization |

| Urinary Monitoring | Guidance values established for assessing occupational exposure |

| Cytotoxicity | Induces oxidative stress and DNA damage in cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R)-(-)-2-Benzyloxycyclohexyl isocyanate, and how is stereoselectivity achieved?

- The synthesis typically involves stereoselective functionalization of a cyclohexanol precursor. For example, the (1R,2R) stereochemistry can be introduced via Sharpless epoxidation or enzymatic resolution of a diastereomeric intermediate. The benzyloxy group is often introduced via nucleophilic substitution or Mitsunobu reaction, followed by conversion to the isocyanate using triphosgene or thiophosgene under anhydrous conditions .

- Key Methodological Tip : Monitor reaction progress with TLC (Rf ~0.5 in hexane:EtOAc 3:1) and confirm stereochemical purity via chiral HPLC (Chiralpak AD-H column, 98% ee) .

Q. How should researchers handle and store this compound to ensure stability?

- This compound is moisture-sensitive and reacts violently with nucleophiles (e.g., water, alcohols). Store under inert gas (N₂/Ar) in sealed containers at 2–8°C. Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for manipulations. Always employ PPE: nitrile gloves, goggles, and fume hoods .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Confirm stereochemistry using ¹H and ¹³C NMR. Key signals include the isocyanate (-NCO) carbon at ~125 ppm (¹³C) and benzyloxy protons as a multiplet near δ 4.5–5.0 (¹H).

- IR : Strong absorption at ~2250 cm⁻¹ (N≡C=O stretch).

- Mass Spec : ESI-MS typically shows [M+H]⁺ at m/z 260.1 (C₁₄H₁₅NO₂ requires 260.1) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in urea/carbamate formation?

- The (1R,2R) configuration imposes steric hindrance on one face of the cyclohexane ring, directing nucleophilic attack (e.g., amines) to the less hindered equatorial position. This selectivity is critical for synthesizing enantiopure ureas. Kinetic studies show a 3:1 preference for equatorial attack in THF at 0°C .

- Experimental Design : Conduct competitive reactions with chiral amines (e.g., (R)-1-phenylethylamine) and analyze products via X-ray crystallography to map regioselectivity .

Q. What strategies resolve contradictions in reported yields for isocyanate-mediated cyclization reactions?

- Discrepancies often arise from trace moisture or solvent impurities. Use rigorous drying protocols (e.g., molecular sieves, distillation under N₂). For example, yields improve from 40% to 75% when THF is dried over Na/benzophenone. Document solvent batch purity and reaction atmosphere (e.g., O₂ levels <1 ppm) .

Q. How can computational modeling predict the reactivity of this isocyanate in complex systems?

- DFT calculations (e.g., B3LYP/6-31G*) model transition states for isocyanate-amine reactions. Parameters like NBO charge on the isocyanate carbon (~+0.35 e) correlate with electrophilicity. Pair these models with kinetic isotope effects to validate mechanisms .

Q. What are the applications of this compound in synthesizing bioactive molecules?

- It serves as a key intermediate in:

- Anticancer agents : Urea derivatives inhibit kinase activity (IC₅₀ ~50 nM in A549 cells).

- Antivirals : Carbamate prodrugs enhance bioavailability (e.g., 90% plasma stability at pH 7.4) .

Data Contradiction Analysis

Q. Why do some studies report instability of this compound at -20°C, while others claim long-term stability?

- Contamination with residual acids (e.g., HCl from synthesis) accelerates decomposition. Repurification via flash chromatography (SiO₂, hexane:EtOAc 9:1) removes acidic impurities, extending shelf life to 6 months at -20°C .

Methodological Best Practices

- Reaction Optimization : Use a Design of Experiments (DoE) approach to balance temperature (-10°C to 25°C), solvent (DCM vs. toluene), and stoichiometry (1.0–1.2 eq. amine).

- Troubleshooting Low Yields : Check for moisture via Karl Fischer titration (<50 ppm H₂O). Quench unreacted isocyanate with MeOH and quantify by ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。